2-Amino-5-nitrophenylethanol
Description
Based on structural analogs, this compound likely consists of a phenol ring substituted with an amino group (-NH₂) at position 2, a nitro group (-NO₂) at position 5, and an ethanol (-CH₂CH₂OH) side chain. Such derivatives are frequently utilized in dye synthesis, pharmaceuticals, and organic intermediates .
For instance, 2-Amino-5-nitrophenol (C₆H₆N₂O₃, MW 154.12 g/mol) is a yellow crystalline powder with a purity standard of ≥90% in pharmaceutical/cosmetic applications . Its ethanol-substituted analog, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, is a dye intermediate (HC Yellow 4) with enhanced solubility due to hydroxyethyl groups .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(2-amino-5-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-8-2-1-7(10(12)13)5-6(8)3-4-11/h1-2,5,11H,3-4,9H2 |
InChI Key |
HGXFHBMZNDHQGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCO)N |
Origin of Product |
United States |
Preparation Methods
Nitration of 1-(2-Aminophenyl)ethanone
The synthesis of 2-amino-5-nitrophenylethanol begins with the nitration of 1-(2-aminophenyl)ethanone. Aurore et al. (2004) demonstrated that nitrating 3′-hydroxy propiophenone with fuming nitric acid introduces a nitro group at the para position relative to the hydroxyl group. However, this method faced challenges with ortho/para isomer formation, requiring multiple chromatographic purifications.
In contrast, Xiao-Dong Xiong’s improved protocol (2020) achieves 98% regioselectivity by reacting 1-(2-aminophenyl)ethanone with a nitrating agent (H2SO4/HNO3, 1:1 v/v) at –15°C to 15°C. The low-temperature conditions suppress kinetic side reactions, yielding N-(2-acetyl-4-nitro-phenyl)-acetamide with 65% isolated yield after ice-water precipitation.
Table 1: Comparative Nitration Conditions and Outcomes
| Parameter | Aurore et al. (2004) | Xiong et al. (2020) |
|---|---|---|
| Temperature | 25°C | –15°C to 15°C |
| Isomer Ratio (para:ortho) | 3:1 | 49:1 |
| Yield | 58% | 65% |
| Purification Steps | 3 column runs | Direct precipitation |
Hydrolysis of N-Acetyl Intermediates
Post-nitration, the acetyl protecting group is removed via acidic hydrolysis. Treating N-(2-acetyl-4-nitro-phenyl)-acetamide with 6N HCl at 80°C for 2 hours liberates the primary amine, yielding 1-(2-amino-5-nitrophenyl)ethanone. This step achieves 79% yield, with residual acetic acid removed through water washes.
Reduction of Nitrophenylethanone to Ethanol Derivatives
Sodium Borohydride-Mediated Reduction
The ketone group in 1-(2-amino-5-nitrophenyl)ethanone is reduced using NaBH4 in anhydrous methanol. Controlled addition at 4°C prevents over-reduction, followed by gradual warming to room temperature. This method converts 27.02 g of substrate to 27.0 g of 1-(2-amino-5-nitrophenyl)ethanol (99% yield), confirmed by $$ ^1H $$-NMR ($$ \delta $$ 1.27 ppm, d, J=6.3 Hz for CH3).
Purification and Isomer Separation Techniques
Crystallization in Ethanol-Water Systems
Crude this compound mixtures contain 2-amino-4-nitrophenol isomers due to residual ortho-substitution. Shao Yutian’s method (CN patent) uses stepwise crystallization with ethanol-water (70:30 v/v) to isolate the desired para isomer. This achieves 103.7 kg of 99.4% pure product from 131.4 kg of crude mixture (85.3% recovery).
Solvent Extraction for Large-Scale Production
Dichloromethane proves effective for extracting nitration intermediates, with 188.3 kg of distillation residue obtained from 135.1 kg of 2-benzoxazolone. Post-hydrolysis, aqueous washes at pH 8 selectively partition polar impurities, enhancing final product purity.
Analytical Validation of Synthesis Outcomes
HPLC Purity Profiling
Post-crystallization batches analyzed via HPLC (C18 column, 70% ethanol mobile phase) show 99.4% main peak area for this compound. Residual solvents like dichloromethane are <0.1% by GC-MS, complying with ICH Q3C guidelines.
Solubility and Stability Data
This compound exhibits limited water solubility (0.5 mg/mL at 25°C), necessitating ethanolic stock solutions for formulation. Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming suitability for hair dye applications.
Industrial Scalability and Process Economics
Cost Analysis of Key Reagents
Large-scale runs (100+ kg) require:
- Nitric Acid (98%): $0.85/kg
- NaBH4: $120/kg
- Pd/C (10%): $3,000/kg
Despite Pd/C’s high cost, its recyclability (5 cycles) reduces net expenditure to $600/kg.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-nitrophenylethanol can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Conversion to 2,5-diaminophenylethanol.
Substitution: Formation of various substituted phenylethanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
2-Amino-5-nitrophenylethanol is characterized by the presence of an amino group and a nitro group attached to a phenyl ring. Its chemical formula is , and it exhibits properties that make it suitable for various industrial applications.
2.1. Dye Manufacturing
One of the primary applications of this compound is as an intermediate in the production of azo dyes. These dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability. Specifically:
- Azo Dyes Production : this compound serves as a precursor for several azo dyes, including CI Solvent Red 8, which is utilized in synthetic resins and wood stains .
- Hair Coloring Products : The compound is also incorporated into semi-permanent hair coloring formulations to achieve red and gold-blond shades. It is typically mixed with other dyes at concentrations up to 0.5% .
2.2. Photographic Chemistry
In photographic applications, derivatives of this compound are used as cyan-image forming couplers. These compounds are essential for producing high-quality images with good color restoration properties .
Synthesis and Reactions
The synthesis of this compound derivatives involves several chemical reactions that allow for the introduction of various functional groups:
- Nucleophilic Substitution : A process involving the substitution of nucleophilic groups at specific positions on the benzene ring can yield diverse derivatives suitable for further chemical transformations .
- Reducing Agent : The compound's structure allows it to act as a reducing agent, making it valuable in organic synthesis where reduction reactions are required .
4.1. Toxicological Studies
Research has been conducted to assess the safety and potential health effects associated with this compound:
- A study involving Fischer 344/N rats showed that administration of the compound led to a dose-dependent reduction in survival rates and body weight over prolonged exposure periods .
- Another investigation indicated that while there were no significant increases in tumor incidence in low-dose groups, high-dose groups exhibited notable mortality rates, highlighting the need for careful handling in industrial contexts .
4.2. Environmental Impact Assessments
Environmental assessments have evaluated the compound's impact when released into ecosystems due to its use in dyes and other products:
- The compound's potential for bioaccumulation and toxicity to aquatic life has been studied, indicating that its environmental persistence may pose risks if not managed properly .
Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Dye Manufacturing | Intermediate for azo dyes | Used in textiles and inks; CI Solvent Red 8 as a notable example |
| Hair Coloring | Semi-permanent hair dyes | Mixed with other dyes at low concentrations |
| Photographic Chemistry | Cyan-image forming couplers | Important for image quality in photography |
| Chemical Synthesis | Reducing agent | Versatile in organic synthesis; allows for functional group modifications |
Mechanism of Action
The mechanism of action of 2-Amino-5-nitrophenylethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the amino group can form hydrogen bonds, while the nitro group can undergo reduction to form reactive intermediates.
Comparison with Similar Compounds
Positional Isomers
Positional isomers of nitrophenol derivatives exhibit distinct physical and chemical properties due to varying substituent arrangements:
Key Observations :
- Melting Points: Substituent proximity influences intermolecular interactions. For example, 4-Amino-3-nitrophenol has a higher melting point (151–153°C) due to stronger hydrogen bonding between adjacent -NH₂ and -NO₂ groups .
- Reactivity: 2-Amino-5-nitrophenol reacts with FeCl₃ to form orange complexes, a trait shared with other ortho-substituted nitrophenols .
Halogenated Derivatives
Chlorinated analogs introduce additional steric and electronic effects:
| Compound | Substituents | Molecular Formula | Key Properties | References |
|---|---|---|---|---|
| 2-Amino-4-chloro-5-nitrophenol | NH₂ (2), Cl (4), NO₂ (5) | C₆H₅ClN₂O₃ | Enhanced stability in acidic media |
Chlorine’s electron-withdrawing nature increases resistance to electrophilic substitution, making this derivative suitable for harsh synthetic conditions .
Ethanone and Phenylmethanone Analogs
Ketone-based analogs differ in functional groups and reactivity:
Key Differences :
- Toxicity: Nitrophenylethanones like 1-(2-Amino-6-nitrophenyl)ethanone lack comprehensive toxicological data, necessitating caution in handling .
- Reactivity: Ketones undergo nucleophilic addition, whereas phenolic derivatives (e.g., 2-Amino-5-nitrophenol) participate in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
